- 2-Cyanoethyl diisopropylchlorophosphoramidite, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-6

Cas no 89992-70-1 (Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite)

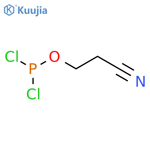

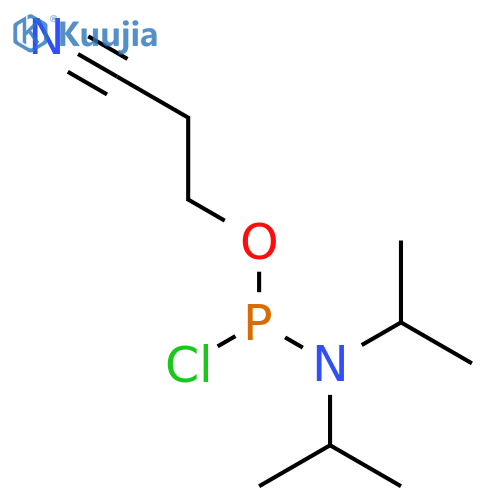

89992-70-1 structure

商品名:Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite

CAS番号:89992-70-1

MF:C9H18ClN2OP

メガワット:236.678781986237

MDL:MFCD00011544

CID:61339

PubChem ID:24858245

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 化学的及び物理的性質

名前と識別子

-

- 2-Cyanoethyl-N,N-diisopropylamidochlorophosphite

- 2-Cyanoethyl diisopropylchlorophosphoramidite

- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

- 3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

- Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite

- Chloro(diisopropylamino)-β-cyanoethoxyphosphine

- Chloro(diisopropylamino)-beta-cyanoethoxyphosphine

- 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite

- Phosphoramidochloridous acid, bis(1-methylethyl)-, 2-cyanoethyl ester

- 3-((chloro(diisopropylamino)phosphino)oxy)propanenitrile

- 2-Cyanoethoxy(diisopropylamino)chlorophosphine

- 3-[chloro-(diisopropylamino)phosphanyl]oxypropanenitrile

- QWTBDIBOOIAZEF-UHFFFAOYSA-N

- ZX

- Phosphoramidochloridous acid, bis(1-methylethyl)-, 2-cyanoethyl ester (9CI)

- (2-Cyanoethoxy)(diisopropylamino)chlorophosphane

- (2-Cyanoethoxy)(Diisopropylamino)chlorophosphine

- (2-Cyanoethoxy)(N,N-diisopropylamino)chlorophosphine

- (2-O-Cyanoethyl)(N,N-diisopropylamino)chlorophosphine

- 2-Cyanoethyl diisopropylphosphoramidochloridite

- 2-Cyanoethyl N,N-diisopropylchlorophosphoroamidite

- 2-Cyanoethyl N,N-diisopropylphosphoramidochloridite

- 3-[[(Chloro)(diisopropylamino)phosphanyl]oxy]propanenitrile

- Amidite reagent

- Chloro(2-cyanoethoxy)(diisopropylamino)phosphine

- Chloro(β-cyanoethoxy)(diisopropylamino)phosphine

- Cyanoethyl-N,N-diisopropylchlorophosphoramidite

- N,N-Diisopropylamino-2-cyanoethoxychlorophosphine

- β-Cyanoethyl N,N-diisopropylamidochlorophosphite

- DTXSID60370534

- AKOS005063566

- 89992-70-1

- BCP04349

- A843396

- SCHEMBL285592

- BP-22281

- 3-(chloro(diisopropylamino)phosphinooxy)propanenitrile

- chloro-2-cyanoethoxy-N,N-diisopropylaminophosphine

- Diisopropylaminochloro(beta-cyano)ethoxyphosphine

- MFCD00011544

- DB-009504

- 3'-[(2-Cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

- AC-1027

- (chloro)(2-cyanoethoxy)(diisopropylamino)phosphine

- 3-[chloro-[di(propan-2-yl)amino]phosphino]oxypropanenitrile

- J-700072

- 3-[chloranyl-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

- Cyanoethyl N,N'-diisopropyl Phosphoamidochlorite

- C9H18ClN2OP

- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Cl 13.5-15.5 %

- Chloro(diisopropylamino)(2-cyanoethoxy)phosphine

- 2-cyanoethyl diisopropylchloro-phosphoramidite

- beta-cyanoethoxymonochloro(N,N-diisopropylamino) phosphine

- 3-{[chloro(diisopropylamino)phosphanyl]oxy}propanenitrile

- 2-cyanoethyl-N, N-diisopropylchlorophosphoramidite

-

- MDL: MFCD00011544

- インチ: 1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3

- InChIKey: QWTBDIBOOIAZEF-UHFFFAOYSA-N

- ほほえんだ: N#CCCOP(N(C(C)C)C(C)C)Cl

- BRN: 3588525

計算された属性

- せいみつぶんしりょう: 236.084528g/mol

- ひょうめんでんか: 0

- XLogP3: 2.3

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 6

- どういたいしつりょう: 236.084528g/mol

- 単一同位体質量: 236.084528g/mol

- 水素結合トポロジー分子極性表面積: 36.3Ų

- 重原子数: 14

- 複雑さ: 194

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ライトイエロー液体

- 密度みつど: 1.061

- ふってん: 103-105℃/0.08mm(lit.)

- フラッシュポイント: 110 ºC

- 屈折率: 1.476-1.48

- ようかいど: Miscible with chloroform and dichloromethane.

- PSA: 49.85000

- LogP: 3.50118

- ようかいせい: 未確定

- かんど: Moisture Sensitive

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H250,H314

- 警告文: P222,P231,P280,P305+P351+P338,P310,P422

- 危険物輸送番号:UN 2845 4.2/PG 1

- WGKドイツ:3

- 危険カテゴリコード: R20/21/22;R29;R34;R5

- セキュリティの説明: S26-S36/37/39-S45-S8

- 福カードFコード:10

-

危険物標識:

- 危険レベル:8

- 包装等級:II

- リスク用語:R20/21/22; R29; R34; R5

- 包装グループ:II

- セキュリティ用語:8

- ちょぞうじょうけん:−20°C

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 税関データ

- 税関コード:29299090

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C980000-250mg |

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |

89992-70-1 | 250mg |

$63.00 | 2023-05-18 | ||

| TRC | C980000-2.5g |

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |

89992-70-1 | 2.5g |

$181.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UI488-1g |

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |

89992-70-1 | 97% | 1g |

¥307.0 | 2022-06-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18575-5g |

2-Cyanoethyl diisopropylchlorophosphoramidite, 95% |

89992-70-1 | 95% | 5g |

¥6682.00 | 2023-03-01 | |

| abcr | AB147343-5 g |

2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, 97%; . |

89992-70-1 | 97% | 5g |

€283.00 | 2023-06-23 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C123961-1g |

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |

89992-70-1 | 95% | 1g |

¥227.90 | 2023-09-03 | |

| TRC | C980000-5g |

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |

89992-70-1 | 5g |

$ 265.00 | 2023-09-08 | ||

| TRC | C980000-25g |

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |

89992-70-1 | 25g |

$1188.00 | 2023-05-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005913-5g |

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |

89992-70-1 | 95% | 5g |

¥802 | 2024-05-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18575-1g |

2-Cyanoethyl diisopropylchlorophosphoramidite, 95% |

89992-70-1 | 95% | 1g |

¥1908.00 | 2023-03-01 |

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Diethyl ether

リファレンス

合成方法 2

はんのうじょうけん

1.1 30 min, rt

リファレンス

- Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides, Organic Letters, 2005, 7(25), 5589-5592

合成方法 3

はんのうじょうけん

1.1 Catalysts: Tris(2-carboxyethyl)phosphine , Copper (tris(benzyltriazolylmethyl)amine complexes) , Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (copper complexes) Solvents: Dimethyl sulfoxide , tert-Butanol , Water ; 12 h, rt

リファレンス

- 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene "Click" Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability, Journal of Organic Chemistry, 2012, 77(1), 188-199

合成方法 4

はんのうじょうけん

リファレンス

- Synthesis of lipophilic phosphate triester derivatives of 5-fluorouridine and arabinocytidine as anticancer prodrugs, Tetrahedron Letters, 1991, 32(45), 6553-6

合成方法 5

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , Phosphorus trichloride Solvents: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ; 5 min, rt

1.2 30 min, rt

1.3 40 min, rt

1.2 30 min, rt

1.3 40 min, rt

リファレンス

- Overcoming hydrolytic sensitivity and low solubility of phosphitylation reagents by combining ionic liquids with mechanochemistry, Chemical Communications (Cambridge, 2011, 47(20), 5846-5848

合成方法 6

はんのうじょうけん

1.1 Solvents: Acetonitrile ; rt → 0 °C

1.2 Reagents: Phosphorus trichloride ; 2 h, 0 °C; 0 °C → rt

1.3 Solvents: Diethyl ether ; rt

1.4 12 h, rt

1.2 Reagents: Phosphorus trichloride ; 2 h, 0 °C; 0 °C → rt

1.3 Solvents: Diethyl ether ; rt

1.4 12 h, rt

リファレンス

- Synthesis of cyclic di-nucleotidic acids as potential inhibitors targeting diguanylate cyclase, Bioorganic & Medicinal Chemistry, 2010, 18(18), 6657-6665

合成方法 7

はんのうじょうけん

1.1 Reagents: 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-[6-[(9,10-dihydro-9,10-dioxo-…

リファレンス

- α-β Chimeric oligo-DNA bearing intercalator-conjugated nucleobase inside the linker sequence remarkably improves thermal stability of an alternate-stranded triple helix, Bioorganic & Medicinal Chemistry Letters, 2004, 14(23), 5747-5750

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Raw materials

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Preparation Products

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 関連文献

-

Daan van der Es,Wouter F. J. Hogendorf,Herman S. Overkleeft,Gijsbert A. van der Marel,Jeroen D. C. Codée Chem. Soc. Rev. 2017 46 1464

-

2. Novel phosphitylating reagents containing a phosphorus–fluorine bond and their application in efficient synthesis of phosphorofluoridates and phosphorofluoridothionatesWojciech D?bkowski,Izabela Tworowska J. Chem. Soc. Perkin Trans. 1 2001 2462

-

Yoshiaki Masaki,Keishi Yamamoto,Keita Yoshida,Atsuya Maruyama,Takahito Tomori,Yusuke Iriyama,Hiroyuki Nakajima,Tatsuro Kanaki,Kohji Seio Org. Biomol. Chem. 2019 17 4835

-

Ryohei Kajino,Shuichi Sakamoto,Yoshihito Ueno RSC Adv. 2022 12 11454

-

Catherine M. McKeen,Lynda J. Brown,Jamie T. G. Nicol,John M. Mellor,Tom Brown Org. Biomol. Chem. 2003 1 2267

89992-70-1 (Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite) 関連製品

- 102691-36-1(3-({bis[bis(propan-2-yl)amino]phosphanyl}oxy)propanenitrile)

- 28623-31-6(1,3,2-Dioxaphospholan-2-amine,N,N-bis(1-methylethyl)-)

- 108554-72-9(Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, 2-propen-1-yl ester)

- 102690-88-0(Bis(2-cyanoethyl)-N,N-diisopropyl Phosphoramidite)

- 102690-90-4(Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl methyl ester)

- 125992-08-7(Phosphoramidous acid,bis(1-methylethyl)-, monoethyl ester (9CI))

- 63815-59-8(Phosphoramidous acid,N,N-bis(1-methylethyl)-, dibutyl ester)

- 89437-97-8(PHOSPHONAMIDOUS ACID, N,N-BIS(1-METHYLETHYL)-, ETHYL ESTER)

- 876616-15-8(PHOSPHORAMIDOUS ACID, BIS(1-METHYLETHYL)-, 1,2-ETHANEDIYLBIS(2-CYANOETHYL) ESTER)

- 103930-67-2(Phosphorodiamidous acid, tetraethyl-, 2-cyanoethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89992-70-1)Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite

清らかである:99%

はかる:5g

価格 ($):354.0